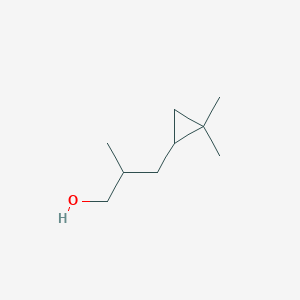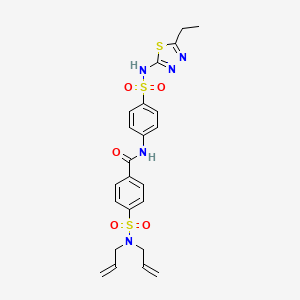
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the triazole ring via a [3+2] cycloaddition reaction. Starting from a suitable alkyne and azide, the reaction conditions often require a copper(I) catalyst in an appropriate solvent under controlled temperatures.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques, which enhance reaction efficiency and product yield. Key steps include purification through column chromatography and crystallization to ensure high purity.
化学反応の分析
Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For example, it can be oxidized using reagents such as m-chloroperoxybenzoic acid, while reduction might involve hydrogenation under palladium catalysts.
Major Products: : Oxidation typically yields the corresponding oxides, while reduction results in the formation of the reduced triazole derivatives.
科学的研究の応用
Chemistry: : In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry applications.
Biology and Medicine: : In biological studies, it shows promise as a pharmaceutical candidate due to its potential inhibitory effects on specific enzymes or receptors. Studies may explore its role in modulating biological pathways.
Industry: : In industrial applications, it might serve as an intermediate in the synthesis of polymers or as a stabilizer in certain formulations.
5. Mechanism of Action: The mechanism by which 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding may inhibit or modulate the activity of these targets, impacting various biochemical pathways.
類似化合物との比較
Uniqueness: : Compared to other compounds in its class, this molecule stands out due to its methoxymethyl group, which confers specific electronic and steric properties.
Similar Compounds: : Similar compounds include other triazole derivatives and pyrrolidine carboxamides. Examples are 4-(phenylmethyl)-1H-1,2,3-triazole and N-(4-phenylbutyl)pyrrolidine-1-carboxamide.
This article offers an exploration into the complex world of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide, highlighting its synthesis, reactions, and applications, as well as comparing it to its chemical relatives.
特性
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTCTHVNODEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2575212.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)
